Product packaging for 4-bromobuta-1,2-diene(Cat. No.:CAS No. 18668-68-3)

4-bromobuta-1,2-diene

Cat. No.: B6596667
CAS No.: 18668-68-3
M. Wt: 132.99 g/mol
InChI Key: SLNVSARGOSPIPA-UHFFFAOYSA-N
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Description

Overview of Allenic Halide Chemistry

Allenic halides are a unique class of organic compounds characterized by a halogen atom attached to an allene (B1206475) framework. nih.govresearchgate.net Allenes themselves are molecules with cumulated double bonds, meaning one carbon atom forms double bonds with two adjacent carbons. wikipedia.org This arrangement results in a linear geometry of the central carbon and perpendicular planes for the substituents on the terminal carbons. wikipedia.org

The reactivity of allenic halides is diverse. They can undergo a variety of transformations, including nucleophilic substitution and addition reactions. researchgate.net For instance, they are known to react with nucleophiles, leading to the formation of functionalized acetylenic derivatives through an allene-acetylene rearrangement. researchgate.net The electrophilic nature of the halogen atom and the unique electronic and structural features of the allene moiety contribute to their utility in constructing complex molecular architectures. nih.govresearchgate.net

The synthesis of allenic halides can be achieved through several methods. One notable method involves the niobium pentabromide (NbBr5)-mediated rearrangement of propargylic alkoxides. nih.govresearchgate.netacs.org This process is rapid and provides the desired allenic halides in high purity. nih.govresearchgate.netacs.org

Historical Context of 4-bromobuta-1,2-diene Research

Research into this compound has evolved in the broader context of understanding the chemistry of allenes and their halogenated derivatives. A significant method for its synthesis involves the reaction of but-1-en-3-yne with hydrogen bromide (HBr). bartleby.comchegg.com This reaction proceeds through an electrophilic addition mechanism where the proton from HBr adds to the triple bond, leading to the formation of a vinyl cation, which is then attacked by the bromide ion to yield the allene structure. bartleby.comchegg.com

Early studies also explored its reactivity in various contexts. For example, its interaction with nucleophiles was investigated, revealing pathways to other functionalized molecules. researchgate.net More recently, this compound has been utilized as a key building block in the total synthesis of natural products, such as the allene-containing cyclic tetrapeptide pseudoxylallemycin C. thieme-connect.comresearchgate.net In this synthesis, it serves as an alkylating agent to introduce the allene functionality. thieme-connect.comresearchgate.net

Significance of this compound as a Reactive Intermediate

The significance of this compound as a reactive intermediate stems from its ability to participate in a wide range of chemical transformations, making it a valuable tool for organic chemists. researchgate.netegyankosh.ac.in Its bifunctional nature, possessing both an electrophilic bromine atom and a nucleophilic allene system, allows for diverse reactivity. nih.govresearchgate.netsci-hub.se

One of its key applications is in the synthesis of more complex molecules. For instance, it is used in the preparation of substituted dienes and other functionalized allenes. docbrown.infomolbase.com Its role as a precursor in the synthesis of natural products further highlights its importance. thieme-connect.comresearchgate.net The allene moiety itself is a valuable functional group, and this compound provides a direct route for its incorporation into various molecular scaffolds. wikipedia.org

Furthermore, the study of reactions involving this compound contributes to the fundamental understanding of reaction mechanisms, such as electrophilic additions and nucleophilic substitutions involving allenic systems. researchgate.netbartleby.comchegg.com The kinetic and thermodynamic aspects of its reactions provide insights into the factors that control product distributions in conjugated systems. libretexts.orgmsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Br B6596667 4-bromobuta-1,2-diene CAS No. 18668-68-3

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVSARGOSPIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447105
Record name 1,2-Butadiene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-68-3
Record name 1,2-Butadiene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromobuta 1,2 Diene

Direct Halogenation Protocols

Direct halogenation represents a straightforward approach to 4-bromobuta-1,2-diene, utilizing a commercially available hydrocarbon precursor and a common hydrobromic acid reagent.

Preparation via Hydrogen Bromide Addition to But-1-en-3-yne

The treatment of but-1-en-3-yne with hydrogen bromide (HBr) yields this compound. This reaction is an electrophilic addition where the proton and the bromide from HBr add across the conjugated enyne system. The reaction proceeds by protonation of the triple bond, which is more nucleophilic than the double bond in this system. This initial step forms a resonance-stabilized vinyl-allylic carbocation. The subsequent attack by the bromide ion at the C-4 position results in the formation of the allene (B1206475) structure.

ReactantReagentProductReaction Type
But-1-en-3-yneHydrogen Bromide (HBr)This compoundElectrophilic Addition

Considerations of Regioselectivity and Stereoselectivity in Direct Additions

The addition of HBr to an unsymmetrical conjugated system like but-1-en-3-yne is governed by principles of regioselectivity. The reaction's outcome, favoring this compound, is a result of the formation of the most stable carbocation intermediate. Protonation of the terminal alkyne carbon (C-1) leads to a carbocation with the positive charge delocalized between the C-2 and C-4 positions through resonance.

This delocalization creates a resonance hybrid of a vinylic and an allylic carbocation. The allylic carbocation character at C-4 is significantly more stable than the vinylic carbocation at C-2. Consequently, the bromide nucleophile preferentially attacks the C-4 position. This is analogous to a 1,4-addition across the conjugated system, leading specifically to the desired allenic product. Due to the formation of an achiral allene, stereoselectivity concerning chiral centers is not a factor in this specific synthesis.

Synthesis from Allenic Alcohol Precursors

Another effective strategy for synthesizing this compound involves the chemical modification of a pre-existing allenic scaffold, specifically an allenic alcohol.

Conversion of Buta-1,2-dien-4-ol to this compound

Buta-1,2-dien-4-ol serves as a direct precursor to this compound. This transformation requires the substitution of the hydroxyl (-OH) group with a bromine atom. The hydroxyl group is a poor leaving group, and thus requires activation to facilitate the substitution. Reagents such as phosphorus tribromide (PBr₃) or triphenyl phosphite (B83602) dibromide are commonly employed for such conversions of primary and secondary alcohols to their corresponding bromides. libretexts.orgyoutube.com The reaction typically proceeds via an Sₙ2 mechanism, which involves the backside attack of the bromide ion on the carbon atom bearing the activated hydroxyl group. commonorganicchemistry.com

Efficacy of Triphenyl Phosphite Dibromide in Allenyl Bromide Synthesis

Triphenyl phosphite dibromide, formed from the reaction of triphenyl phosphite with bromine, is an effective reagent for converting alcohols to alkyl bromides under mild conditions. In the synthesis of this compound from buta-1,2-dien-4-ol, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of the reagent. This step forms a protonated phosphonium (B103445) intermediate, converting the hydroxyl group into an excellent leaving group. The bromide ion, present in the reaction mixture, then displaces this leaving group through an Sₙ2 reaction to yield the final product, this compound. The use of phosphorus-based reagents like this is often preferred over hydrohalic acids to avoid harsh acidic conditions that could lead to unwanted side reactions or rearrangements. libretexts.org

PrecursorReagentProductKey Transformation
Buta-1,2-dien-4-olTriphenyl phosphite / Br₂ (or PBr₃)This compoundHydroxyl to Bromide Substitution

Derivation from Dibrominated Butadiene Derivatives

The synthesis of this compound can also be envisioned starting from dibrominated butadienes or butenes. For instance, a plausible route involves the selective dehydrobromination of a suitable dibromobutene (B8328900) isomer, such as 3,4-dibromo-1-butene. In such a reaction, a base is used to eliminate one equivalent of hydrogen bromide. The regioselectivity of this elimination would be crucial. For the formation of the desired allene, the base would need to abstract a proton from the C-3 position, leading to the formation of the C-2/C-3 double bond and elimination of the bromide from C-4. This type of elimination reaction, known as dehydrohalogenation, is a standard method for creating carbon-carbon double bonds. askfilo.combeilstein-journals.org The choice of base and reaction conditions would be critical to favor the formation of the allene over other potential isomeric diene products. chegg.com

Synthesis of Functionally Substituted α-Bromoallenes from 1,4-Dibromobuta-1,2-diene

The synthesis of functionally substituted α-bromoallenes from a precursor such as 1,4-dibromobuta-1,2-diene represents a plausible synthetic strategy, although it is not a widely documented transformation in scientific literature. The conceptual basis for this approach lies in the selective reaction at one of the electrophilic carbon centers of the dibromoallene. The presence of two bromine atoms in 1,4-dibromobuta-1,2-diene offers the potential for sequential or selective functionalization.

A hypothetical reaction would involve the nucleophilic substitution at the C4 position, leaving the α-bromoallene moiety intact. The success of such a transformation would be highly dependent on the choice of nucleophile and the reaction conditions to control regioselectivity and prevent undesired side reactions, such as elimination or reaction at the C1 position.

Nucleophile (Nu)Potential ProductPlausible Conditions
R₂CuLi4-Alkyl-1-bromobuta-1,2-dieneLow temperature, THF
NaCN5-Bromopenta-3,4-dienenitrileAprotic polar solvent
NaN₃4-Azido-1-bromobuta-1,2-dieneDMF, moderate temperature
RONa4-Alkoxy-1-bromobuta-1,2-dieneCorresponding alcohol, base

This table represents a conceptual outline of potential reactions based on general principles of organic chemistry, as direct literature for this specific transformation is scarce.

Other Emerging Synthetic Pathways

The field of allene synthesis is continually evolving, with several modern methodologies showing promise for the preparation of haloallenes like this compound. These emerging pathways often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

One notable area of development is the use of radical transformations . Radical 1,4-addition to 1,3-enynes has emerged as a powerful tool for the synthesis of functionalized allenes. While not a direct route to this compound, this methodology could potentially be adapted. For instance, the addition of a bromine radical source across a suitable enyne precursor could, in principle, lead to the desired bromoallene.

Metal-catalyzed reactions also represent a significant frontier in allene synthesis. Catalytic systems based on copper, palladium, and other transition metals have been developed for the synthesis of a wide array of allenes. For example, the reaction of propargylic derivatives with various nucleophiles in the presence of a suitable metal catalyst is a common strategy. A potential route to this compound could involve the reaction of a propargylic precursor, such as 4-bromobut-2-yn-1-ol, with a bromine source under catalytic conditions that favor the formation of the allene isomer.

Another approach involves the dehydrohalogenation of dihaloalkenes . The controlled elimination of HBr from a suitable 1,4-dibromobut-2-ene isomer could potentially yield this compound. The regioselectivity of this elimination would be a critical factor to control.

Synthetic ApproachPrecursor TypeKey TransformationPotential for this compound Synthesis
Radical Addition1,3-EnyneRadical 1,4-addition of a bromine sourceModerate; would require a specific and stable enyne precursor.
Metal CatalysisPropargylic derivativeSN2' substitution with a bromide nucleophileHigh; this is a common and versatile method for allene synthesis.
EliminationDihaloalkeneDehydrohalogenationModerate; control of regioselectivity would be challenging.

This table summarizes potential emerging pathways for the synthesis of this compound based on current trends in organic synthesis.

Reactivity and Transformation Pathways of 4 Bromobuta 1,2 Diene

Electrophilic Reactions of the Allenic System

The allene (B1206475) group, with its perpendicular π-systems, behaves as a nucleophile, reacting with electrophiles in addition reactions. The regioselectivity and stereoselectivity of these additions are governed by the electronic properties of the allene and the nature of the electrophile.

General Principles of Electrophilic Addition to Allenes

Electrophilic addition to allenes is a process where an electrophile attacks the π-electron cloud of one of the double bonds. This reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. lscollege.ac.in The stability of this intermediate is a critical factor in determining the outcome of the reaction.

The initial electrophilic attack can occur at either the central (sp-hybridized) carbon or one of the terminal (sp²-hybridized) carbons of the allene. Attack at a terminal carbon is generally disfavored as it would produce a highly unstable primary carbocation. Attack at the central carbon is more common, leading to the formation of a vinyl cation. However, the most frequent pathway involves the electrophile adding to a terminal carbon, which generates a resonance-stabilized allylic carbocation. This allylic cation is significantly more stable than a vinyl cation, and its formation dictates the regioselectivity of the addition. The subsequent attack by a nucleophile on this allylic carbocation intermediate yields the final product.

For substituted allenes, the electronic properties of the two double bonds are different, which controls the regioselectivity of the reaction. acs.orgnih.gov The presence of substituents can influence which double bond is more nucleophilic and can further stabilize or destabilize the potential carbocation intermediates. The stereochemical outcome is influenced by factors such as the potential for forming cyclic intermediates, neighboring group participation, and steric hindrance. acs.orgnih.gov

Methoxymercuration Reactions and Mechanistic Considerations

Methoxymercuration is a specific type of oxymercuration reaction where mercuric acetate (B1210297) adds across a double bond in the presence of methanol (B129727) as the solvent and nucleophile. Unlike the hydrohalogenation of allenes which proceeds through a classical carbocation, oxymercuration is thought to involve a bridged mercurinium ion intermediate. wikipedia.orgmasterorganicchemistry.com This cyclic intermediate helps to explain the observed stereochemistry and regioselectivity of the reaction.

In the case of substituted allenes, the addition of the mercuric salt electrophile typically occurs at the central carbon of the allene system. masterorganicchemistry.com The subsequent attack by the methanol nucleophile is kinetically controlled and occurs at the more substituted carbon of the original double bond, leading to the formation of a vinyl ether. This regioselectivity can differ from that observed in hydrohalogenation reactions of the same allene. For example, in the reaction with 1,1-dimethylallene, the electrophilic mercury attacks the central carbon, and the methanol attacks the tertiary carbon, producing a tertiary ether. masterorganicchemistry.com

The reaction of 4-bromobuta-1,2-diene would be expected to follow this general mechanism. The mercuric acetate would add to the C2-C3 double bond, with the mercury atom bonding to the central C2 carbon. The methanol would then attack the more substituted C3 position, which is also an allylic position, to form a stable product. The subsequent demercuration step, typically achieved with sodium borohydride, would replace the mercury atom with a hydrogen atom.

Halogenation and Hydrohalogenation Studies

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to allenes, much like with alkenes, proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion). acs.orgrsc.orgnih.gov The reaction is initiated by the electrophilic attack of the halogen on one of the π-bonds of the allene. The formation of this bridged intermediate prevents carbocation rearrangements and dictates the stereochemistry of the addition. The second halide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the side opposite to the bridge. masterorganicchemistry.com This results in a stereospecific anti-addition of the two halogen atoms across the double bond. nih.govlibretexts.org In unsymmetrical allenes, the nucleophilic attack occurs preferentially at the more substituted carbon atom of the halonium ion. acs.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to allenes typically follows Markovnikov's rule. byjus.comyoutube.com The reaction is initiated by the protonation of one of the terminal carbons of a double bond to form the most stable carbocation intermediate, which is a resonance-stabilized allylic cation. youtube.com The halide ion then attacks this carbocation to give the final product. Due to the formation of a planar carbocation intermediate, these reactions are generally not stereoselective. byjus.comlibretexts.org The rate of reaction with different hydrogen halides follows the order of their acidity: HI > HBr > HCl > HF. byjus.com For this compound, protonation is expected to occur at the C4 carbon of the C3=C4 double bond, leading to a secondary allylic carbocation, which is stabilized by resonance. The bromide ion would then attack at the C2 position.

ReagentIntermediateKey FeaturesExpected Product with this compound
Br₂ Cyclic Bromonium Ionanti-addition, Stereospecific2,3-Dibromo-4-bromomethyl-1-butene
HBr Allylic CarbocationMarkovnikov regioselectivity, Not stereoselective2,4-Dibromo-2-butene

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in this compound is attached to an sp³-hybridized carbon, making it susceptible to nucleophilic substitution reactions. Its position adjacent to the allene system allows for unique reactivity pathways, including allylic rearrangements.

SN2' and Allylic Rearrangement Pathways

Nucleophilic substitution on haloallenes can proceed through several mechanisms, including the direct SN2 pathway and the SN2' pathway, which involves an allylic rearrangement. The SN2' reaction is a concerted process where the nucleophile attacks the γ-carbon (the terminal sp² carbon) of the allenic system, leading to a shift of the adjacent π-bond and the expulsion of the leaving group from the α-carbon. lscollege.ac.in

This pathway is often competitive with the direct SN2 attack and can be favored when the α-carbon is sterically hindered. lscollege.ac.in In the case of this compound, a nucleophile can attack the C3 carbon, inducing the cleavage of the C1-Br bond and the formation of a new triple bond between C1 and C2. This transformation results in the formation of a substituted alkyne, representing a formal 1,3-substitution. organic-chemistry.org

Under conditions that favor an SN1-type reaction (e.g., polar protic solvents, weaker nucleophiles), the departure of the bromide ion would generate a primary carbocation adjacent to an allene. This carbocation would immediately rearrange to a more stable, resonance-stabilized propargyl/allenyl cation. Nucleophilic attack on this delocalized cation can lead to a mixture of both allenic and alkynic products. This process is termed an SN1' substitution. lscollege.ac.in

Reaction TypeNucleophilic Attack SiteKey FeatureProduct Type
SN2 C1 (α-carbon)Direct displacementSubstituted Allene
SN2' C3 (γ-carbon)Concerted displacement with rearrangementSubstituted Alkyne
SN1' C1 or C3 of cationCarbocation intermediate, rearrangementMixture of Allenes and Alkynes

Intramolecular Cyclization Reactions

The dual functionality of this compound makes it a potential substrate for intramolecular cyclization reactions, provided a nucleophilic center is present elsewhere in the molecule or is introduced through a prior reaction. Allenes are known to participate in a variety of transition-metal-catalyzed cyclization reactions. acs.orgnih.govresearchgate.net

For instance, if this compound were reacted with a nucleophile that also contains a tethered reactive group, a subsequent intramolecular reaction could be triggered. A common strategy involves the palladium-catalyzed coupling of the C-Br bond with a suitable partner, followed by an intramolecular attack of a nucleophile onto the allene system. The regioselectivity of such cyclizations, leading to different ring sizes (e.g., three-membered vs. five-membered rings), can often be controlled by the choice of catalyst, ligands, and reaction conditions. acs.orgresearchgate.net

Another potential pathway involves the intramolecular trapping of an intermediate formed during an electrophilic addition to the allene. If a nucleophilic group is present in the molecule, it can attack the intermediate allylic cation, leading to the formation of a cyclic product. While this compound itself does not possess an internal nucleophile, its derivatives could be designed to undergo such cyclization cascades. For example, conversion of the bromo- group to a nucleophilic species could set the stage for an intramolecular attack on the allene moiety to form various heterocyclic or carbocyclic structures.

Base-Mediated Intramolecular Amination for Aziridine (B145994) Formation

The presence of both an amino group and a bromoallene moiety within the same molecule allows for base-mediated intramolecular cyclization to form highly strained and synthetically useful aziridine rings. Specifically, N-substituted 4-bromoallenylamines can undergo intramolecular amination to yield 2-vinylaziridines. This transformation is typically promoted by a base, which deprotonates the amine, increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the carbon bearing the bromine atom.

The reaction proceeds via an intramolecular SN2' mechanism, where the nitrogen nucleophile attacks the γ-carbon of the allene system, leading to the displacement of the bromide ion and the formation of the three-membered aziridine ring. The stereochemistry of the starting material can influence the stereochemical outcome of the product.

Formation of Four- and Five-Membered Azacycles

In addition to aziridine formation, derivatives of this compound can be employed in the synthesis of larger nitrogen-containing rings, such as azetidines and pyrrolidines. The formation of these four- and five-membered azacycles also relies on intramolecular nucleophilic attack by a suitably positioned amine.

The regioselectivity of the cyclization, leading to either a four- or five-membered ring, is influenced by several factors, including the substitution pattern on the allene and the tether connecting the amine and the allene. For instance, the presence of substituents can favor the formation of a five-membered ring over a four-membered one by influencing the conformational preferences of the acyclic precursor, thereby facilitating the appropriate ring-closing pathway.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

This compound readily reacts with a variety of carbon- and heteroatom-based nucleophiles. These reactions can proceed through different pathways, including direct substitution (SN2) or substitution with rearrangement (SN2').

Carbon-Based Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can react with this compound. The nature of the product often depends on the specific organometallic reagent and the reaction conditions. For instance, organocuprates, known for their softer nucleophilic character, can favor conjugate addition-like pathways. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, provide a powerful method for C-C bond formation at the C4 position.

Heteroatom-Based Nucleophiles: Nucleophiles such as amines and alkoxides can also react with this compound. These reactions can lead to the formation of N- and O-substituted allenes, respectively. The reaction conditions and the nature of the nucleophile play a crucial role in determining the product distribution.

Allene-Acetylene Rearrangements Induced by Nucleophilic Attack

A characteristic reaction of haloallenes, including this compound, is the allene-acetylene rearrangement that can be induced by nucleophilic attack. When a nucleophile attacks the central carbon (C2) of the allene system, it can trigger a rearrangement to form a more stable acetylenic product.

The mechanism involves the initial attack of the nucleophile on the electrophilic central carbon of the allene. This is followed by a shift of the π-bond and elimination of the bromide ion, resulting in the formation of a terminal alkyne. This rearrangement is a synthetically useful transformation for the preparation of functionalized alkynes from allenic precursors.

Cycloaddition Chemistry of this compound

The allenic double bonds of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and bicyclic structures.

[2+1] Cycloadditions

[2+1] cycloaddition reactions of this compound typically involve the addition of a carbene or a carbenoid to one of the double bonds of the allene system. For example, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, can be used to form a methylenecyclopropane (B1220202) derivative. The regioselectivity of the addition can be influenced by the electronic and steric properties of the allene.

[2+2] Cycloadditions

This compound can also undergo [2+2] cycloaddition reactions with various partners, such as alkenes and ketenes, to form four-membered rings. These reactions can be initiated either thermally or photochemically. For instance, the photochemical [2+2] cycloaddition with an alkene can lead to the formation of a substituted cyclobutane. The reaction of this compound with a ketene, such as dichloroketene, can yield a cyclobutanone (B123998) derivative. The regiochemistry and stereochemistry of these cycloadditions are governed by the principles of orbital symmetry and the nature of the interacting species.

Potential for [4+2] Diels-Alder Type Reactions (if applicable after rearrangement)

The allenic structure of this compound does not directly permit its participation as a diene in a [4+2] Diels-Alder reaction, as this reaction typically requires a conjugated 1,3-diene system. For this compound to engage in such a cycloaddition, a preliminary rearrangement into a conjugated 1,3-diene isomer, such as 2-bromo-1,3-butadiene (B159164), would be necessary.

This isomerization could potentially be achieved under thermal or catalytic conditions, although specific methodologies for this transformation starting from this compound are not extensively documented in the literature. If such a rearrangement were to occur, the resulting 2-bromo-1,3-butadiene could then react with a dienophile in a Diels-Alder fashion to form a six-membered ring. The presence of the bromine atom on the diene would influence the electronics and regioselectivity of the cycloaddition, likely leading to the formation of functionalized cyclic compounds that could serve as intermediates in the synthesis of more complex molecules.

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for their efficiency in facilitating cross-coupling reactions. The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. In the context of this compound, this reaction would involve its coupling with a suitable boronic acid in the presence of a palladium catalyst and a base.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid (R-B(OH)₂)Palladium CatalystBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-phenylbuta-1,2-diene
2Vinylboronic acidPdCl₂(dppf)Cs₂CO₃DioxaneHexa-1,2,4-triene
3Methylboronic acidPd(OAc)₂/SPhosK₃PO₄THFPenta-1,2-diene

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found.

The Sonogashira coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would be expected to produce a conjugated enyne system.

This transformation would be valuable for the synthesis of complex natural products and functional organic materials. The reaction conditions would need to be carefully controlled to favor the desired cross-coupling product and minimize the homocoupling of the terminal alkyne (Glaser coupling).

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a more extended, functionalized diene system. The regioselectivity of the alkene insertion and the subsequent β-hydride elimination would be key factors in determining the final product structure.

Rhodium catalysts are known to mediate a variety of cycloisomerization reactions, which can transform acyclic precursors into cyclic compounds in an atom-economical manner. For a substrate like this compound, a rhodium-catalyzed process could potentially lead to the formation of various carbocyclic or heterocyclic structures, depending on the presence of other functional groups within the molecule or the addition of other reacting partners.

While specific examples of rhodium-catalyzed cycloisomerization of this compound are scarce in the literature, related transformations of allenes and bromoalkenes suggest that pathways involving oxidative addition of the C-Br bond to a rhodium(I) center, followed by migratory insertion of the allene and subsequent cyclization, could be envisioned. Such processes could provide access to valuable cyclic motifs in organic synthesis.

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions with Allenes

The rhodium-catalyzed [2+2+2] cycloaddition is a powerful method for the construction of six-membered rings with high atom economy. nih.gov This reaction typically involves the combination of three unsaturated components, such as alkynes, alkenes, or allenes, to form a new carbo- or heterocyclic ring. Allenes, with their cumulated double bonds, are highly versatile substrates in these cycloadditions, offering unique reactivity and the potential for increased stereochemical complexity in the products. tesisenred.net

While specific studies on the rhodium-catalyzed [2+2+2] cycloaddition of this compound are not extensively documented, the general mechanism involves the oxidative coupling of two unsaturated components to a rhodium(I) center to form a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated partner, in this case, the allene, followed by reductive elimination, yields the six-membered ring product. The presence of a bromine atom on the allene substrate, as in this compound, would be expected to influence the electronic properties and reactivity of the allene, potentially affecting the regioselectivity of the insertion step. The catalyst system, particularly the choice of ligands on the rhodium center, plays a crucial role in controlling the chemo-, regio-, and diastereoselectivity of the cycloaddition. nih.gov

The general scope of allenes in rhodium-catalyzed [2+2+2] cycloadditions is broad, encompassing a variety of substitution patterns.

Table 1: Examples of Allene Substrates in Rhodium-Catalyzed [2+2+2] Cycloadditions

Allene Substrate Type Reactant Partner(s) Catalyst System Product Type
Terminal Allenes Diyne [Rh(cod)₂]BF₄ / Ligand Bicyclic diene
1,3-Disubstituted Allenes Ene-allene [Rh(I)]-catalyst Fused bicyclic system
Yne-allene Cyano-group Cationic Rh-catalyst 2,6-Naphthyridines

Based on established reactivity, the reaction of this compound with two alkyne molecules under rhodium catalysis would be anticipated to yield a substituted benzene (B151609) derivative bearing a bromomethyl group. The regiochemical outcome would depend on the specific reaction conditions and the nature of the alkyne partners.

Other Metal-Mediated Transformations (e.g., Gold, Copper)

Beyond rhodium, other transition metals like gold and copper are known to mediate a variety of transformations involving haloallenes. These reactions often exploit the unique reactivity of the allene moiety and the carbon-halogen bond.

Gold-Catalyzed Transformations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the π-systems of allenes towards nucleophilic attack. mdpi.com For haloallenes, this can lead to a range of complex transformations. Gold(I) catalysts have been employed in haloalkynylation reactions of alkynes, where a halogen atom and an alkynyl group are added across a carbon-carbon triple bond. nih.govresearchgate.net While this reaction typically involves a haloalkyne as the halogen source, the principles can be extended to the reactivity of haloallenes. The gold(I) catalyst activates the allene, making it susceptible to attack by a nucleophile, which could be an external reagent or another part of the molecule in an intramolecular fashion. The presence of the bromine atom in this compound provides a handle for subsequent cross-coupling reactions or further functionalization after the initial gold-catalyzed transformation. chemrxiv.org

Copper-Catalyzed Transformations: Copper catalysts are widely used in cross-coupling reactions and have shown utility in the transformations of bromoalkynes and other halogenated unsaturated compounds. nih.govorganic-chemistry.org Copper(I)-catalyzed coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, could potentially be adapted for this compound. For instance, the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst and a base could lead to the formation of a new carbon-carbon bond, yielding a more complex enyne structure. The reactivity of the allene portion of the molecule would need to be considered, as side reactions involving the double bonds are possible.

Table 2: Examples of Metal-Mediated Reactions of Halogenated Unsaturated Substrates

Metal Catalyst Substrate Type Reaction Type Product Type
Gold(I) Aryl Alkyne & Chloroalkyne Haloalkynylation Conjugated Halogenated Enyne
Gold(I) Allylsilane & Bromoalkyne Bromoalkynylation Homopropargyl Bromide
Copper(I) Vinyl Iodide & Alkyne Cross-coupling 1,3-Enyne
Copper Alkene, Diboron & Bromoalkyne Alkynylboration Homopropargylboronate

Radical Reactions of this compound

The presence of both an allene and an alkyl bromide functionality in this compound makes it a substrate for various radical reactions. These reactions can be initiated by radical initiators (e.g., AIBN, peroxides) or by photolysis.

Free-Radical Addition: The addition of radicals to the allene double bonds is a likely transformation. For example, the free-radical addition of hydrogen bromide (HBr) proceeds via an anti-Markovnikov mechanism. wikipedia.orglibretexts.org In the case of this compound, a radical initiator would first generate a bromine radical. This radical would then add to one of the terminal carbons of the allene system. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. libretexts.org Addition to the C1 position would generate a resonance-stabilized allylic radical, which is more stable than the vinylic radical that would be formed from addition to the C2 position. This allylic radical can then abstract a hydrogen atom from HBr to complete the propagation cycle.

Radical Cyclization: Intramolecular radical cyclization is another potential pathway, particularly if the initial radical is generated at a position that allows for the formation of a stable five- or six-membered ring. While this compound itself would not undergo a simple intramolecular cyclization, derivatives of this compound could be designed to participate in such reactions. For instance, if a radical were generated on a side chain attached to the molecule, it could add to one of the allene double bonds. The regiochemistry of the cyclization (e.g., 5-exo vs. 6-endo) would be dictated by Baldwin's rules and the stability of the resulting cyclic radical intermediate. Such radical cyclization-initiated processes can be powerful tools for the synthesis of complex cyclic molecules. researchgate.netmdpi.com

Table 3: Key Steps in Free-Radical Reactions

Reaction Step Description
Initiation Generation of a radical species from a non-radical precursor, often using heat or light.
Propagation A radical reacts with a non-radical molecule to form a new radical, continuing the chain reaction.
Termination Two radicals combine to form a non-radical species, ending the chain reaction.

Stereochemical Aspects of 4 Bromobuta 1,2 Diene Chemistry

Axial Chirality Considerations in Allene (B1206475) Systems

Allenes are compounds containing two cumulative double bonds, resulting in a linear C=C=C arrangement. The substituents at the terminal carbons of the allene system lie in perpendicular planes due to the orthogonal nature of the two π-bonds. masterorganicchemistry.com This unique geometry can give rise to a form of stereoisomerism known as axial chirality. masterorganicchemistry.com

For an allene to be chiral, each of the two terminal carbons must be attached to two different substituents. masterorganicchemistry.com In the case of 4-bromobuta-1,2-diene (H₂C=C=CHCH₂Br), the terminal carbon C1 is bonded to two identical hydrogen atoms. Consequently, this compound itself is achiral as it possesses a plane of symmetry. masterorganicchemistry.com However, derivatives of this compound can exhibit axial chirality if the substitution pattern at the terminal carbons meets the necessary criteria.

The absolute configuration of a chiral allene is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules, adapted for axially chiral molecules. The presence of axial chirality in allene-containing molecules is a key feature that has been exploited in various areas of chemical synthesis. acs.org

Stereoselective Synthesis of this compound Derivatives

The development of methods for the stereoselective synthesis of chiral allenes is a significant focus in organic chemistry. acs.org These methods aim to control the formation of the chiral axis, leading to an excess of one enantiomer. While the direct enantioselective synthesis of this compound is not commonly reported, methods developed for other bromoallenes can be conceptually applied to its derivatives.

One prominent strategy involves the use of chiral catalysts. For instance, chiral phosphoric acids have been successfully employed in the enantioconvergent synthesis of tetrasubstituted allenes. acs.org Another approach is the use of traceless Petasis reactions, where chiral biphenols catalyze the asymmetric boronate addition to sulfonyl hydrazones to produce enantioenriched allenes. nih.gov

The following table provides examples of stereoselective reactions used to synthesize chiral allenes, illustrating the principles that could be applied to this compound derivatives.

Reaction TypeCatalyst/ReagentKey Feature
Catalytic Traceless Petasis ReactionChiral BiphenolsAsymmetric boronate addition to sulfonyl hydrazones. nih.gov
Chiral Phosphoric Acid CatalysisChiral Phosphoric AcidEnantioconvergent synthesis of tetrasubstituted allenes. acs.org
Palladium-Catalyzed CycloadditionPalladium complexes with chiral ligandsAsymmetric [3+2] cycloaddition of racemic allenes. nih.gov

Diastereoselective and Enantioselective Transformations

Chiral derivatives of this compound can serve as valuable building blocks in diastereoselective and enantioselective reactions. The existing axial chirality in the allene can influence the stereochemical outcome of subsequent transformations, leading to the preferential formation of one diastereomer or enantiomer.

Diastereoselective Reactions: In these reactions, a new stereocenter is created under the influence of the existing axial chirality, resulting in diastereomeric products in unequal amounts. youtube.com For example, the addition of a nucleophile to a chiral bromoallene derivative can proceed with facial selectivity, dictated by the steric and electronic properties of the allene. The synthesis of chiral 3-aryl-1-alkynes from bromoallenes has been shown to proceed with high 1,3-anti stereoselectivity. kingston.ac.uk

Enantioselective Reactions: These reactions involve the creation of a chiral product from an achiral or racemic starting material, often through the use of a chiral catalyst or reagent. organic-chemistry.org Palladium-catalyzed asymmetric [3+2] cycloaddition reactions using racemic allenes have been developed to synthesize highly substituted chiral allenes with excellent control of both point and axial chirality. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis has enabled the enantioselective addition of azolium cumulenolates, derived from alkynals, to activated ketones, affording allene products with high enantioselectivities. ntu.edu.sg

Retention and Inversion of Configuration in Reactions

The stereochemical fate of the chiral axis in reactions of enantiomerically enriched allenes is a crucial consideration, with reactions proceeding through either retention or inversion of configuration. youtube.combyjus.com

Retention of configuration implies that the spatial arrangement of the groups around the chiral axis is preserved in the product. vedantu.com

Inversion of configuration , often referred to as a Walden inversion, describes the reversal of the chiral center's configuration during a chemical reaction. byjus.com

Studies on the cycloaddition of allenes with imidozirconium complexes have shown that the initial cycloaddition can occur with retention of the allene's stereochemistry. nih.gov Subsequent isomerization of the resulting metallacycle can then lead to an inversion of the allene configuration. nih.gov Understanding these mechanistic pathways is essential for predicting and controlling the stereochemistry of products derived from chiral allenes.

Computational and Theoretical Investigations of 4 Bromobuta 1,2 Diene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in understanding complex chemical processes. These methods are used to model the electronic structure of molecules to predict their behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to support or elucidate reaction mechanisms. For a molecule like 4-bromobuta-1,2-diene, which can participate in various reactions such as cycloadditions and nucleophilic substitutions, DFT can be used to map out the potential energy surface of a reaction.

DFT calculations can distinguish between different possible reaction pathways, such as concerted, stepwise, or radical mechanisms. mdpi.compku.edu.cn For instance, in a potential cycloaddition reaction involving this compound, DFT could determine whether the new bonds form simultaneously (a concerted mechanism) or sequentially through an intermediate (a stepwise mechanism). nih.gov The calculations involve optimizing the geometries of reactants, products, intermediates, and transition states to determine their relative energies. This information helps in identifying the most plausible reaction pathway. mdpi.com

For example, studies on similar diene systems have used DFT to rationalize reaction pathways, showing how the energies of different proposed mechanisms can be compared to identify the most favorable one. mdpi.com The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results that correlate well with experimental observations.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. DFT calculations are extensively used to locate these TS structures. researchgate.net

Once the transition state is located, an energy profile for the reaction can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state is the activation energy (ΔEa), a critical factor controlling the reaction rate. researchgate.net For a hypothetical reaction of this compound, a calculated energy profile could reveal whether the reaction is kinetically feasible under certain conditions. For example, a high activation barrier would suggest that the reaction requires significant energy input, such as high temperatures. researchgate.net

Below is a hypothetical data table illustrating the kind of energy data that can be obtained from DFT calculations for a proposed reaction pathway.

StructureDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Dienophile0.0
TS1Transition State for Pathway A+22.7
IntermediateIntermediate for Pathway B+5.2
TS2Transition State for Pathway B+18.5
ProductCycloaddition Product-31.0

This table is illustrative and based on typical values for cycloaddition reactions as found in computational studies. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models can account for solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

For a chiral molecule like this compound, the stereoselectivity of its reactions is of great importance. Solvation models can be used to investigate how the solvent stabilizes different transition states leading to different stereoisomers. By calculating the energies of diastereomeric transition states in various solvents, it is possible to predict which stereoisomer will be the major product. The analysis often shows that solvation can alter the values of reactivity descriptors and the relative stability of transition states, thereby affecting the stereochemical outcome. researchgate.netnih.gov

Molecular Orbital Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energy gap between the HOMO and LUMO provides insights into the kinetic stability and reactivity of a molecule. researchgate.net

For this compound, molecular orbital analysis can predict its behavior as either a nucleophile or an electrophile.

HOMO: The shape and energy of the HOMO indicate where the molecule is most likely to react with an electrophile (electron acceptor).

LUMO: The shape and energy of the LUMO show the most probable site for a nucleophilic attack (electron donor). researchgate.net

Computational software can visualize these orbitals and calculate their energies. These calculations help explain the regioselectivity and stereoselectivity observed in reactions involving the allene (B1206475) moiety. For instance, the interaction between the π orbitals of the double bonds in the allene system plays a crucial role in its stability and reactivity. libretexts.org

OrbitalEnergy (eV)Description
HOMO-9.5Highest Occupied Molecular Orbital
LUMO+1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap10.7Indicates chemical reactivity and kinetic stability

This table contains hypothetical values typical for an organic molecule.

Conformational Analysis of this compound and Intermediates

Computational methods can be used to perform a systematic conformational analysis of this compound and any potential reaction intermediates. By calculating the energy of the molecule as a function of the torsion angle around the C-C single bond, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. Spectroscopic and thermodynamic studies on similar dienes have shown that molecules exist in an equilibrium of different conformers (e.g., s-trans and s-cis), with the population of each conformer depending on their relative energies. rsc.org Understanding the preferred conformation of this compound is crucial for predicting how it will approach a reaction partner, which in turn affects the stereochemistry of the product.

Prediction of Spectroscopic Signatures (beyond basic identification)

While experimental techniques like NMR and IR spectroscopy are used for routine identification, computational methods can predict these spectra with a high degree of accuracy. This is particularly useful for identifying transient intermediates or for distinguishing between very similar isomers.

Theoretical calculations can predict:

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks in an IR or Raman spectrum. Comparing the calculated spectrum with the experimental one can help confirm the structure of a synthesized compound. researchgate.net

NMR Chemical Shifts: Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. This is valuable for assigning peaks in complex spectra and for confirming the constitution and stereochemistry of products.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

These predictive capabilities go beyond simple identification and provide a deeper understanding of the molecule's properties and structure.

Synthetic Applications of 4 Bromobuta 1,2 Diene As a Building Block

Role in the Synthesis of Complex Organic Molecules

4-Bromobuta-1,2-diene serves as a potent electrophile and a precursor to various reactive intermediates, making it a key component in the assembly of complex organic structures. The allenic moiety can participate in a variety of reactions, including nucleophilic substitution, addition, and cycloaddition reactions, while the bromine atom provides a handle for cross-coupling and other transformations. This dual reactivity allows for the introduction of the buta-1,2-dienyl fragment or its derivatives into a wide array of molecules, contributing to the synthesis of natural products, pharmaceuticals, and advanced materials.

The reactivity of the carbon-bromine bond, often in concert with the adjacent allenic system, facilitates the construction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the stepwise and controlled elaboration of molecular complexity, starting from simpler precursors.

Application in Total Synthesis Projects

The utility of this compound is highlighted in its application in the total synthesis of natural products, where the efficient and stereocontrolled construction of complex molecular frameworks is paramount.

Utilization in the Total Synthesis of Allene-Containing Cyclic Peptides (e.g., Pseudoxylallemycin C)

A significant application of this compound is demonstrated in the final step of the total synthesis of Pseudoxylallemycin C, an allene-containing cyclic tetrapeptide. In this synthesis, the phenolic hydroxyl group of a cyclic peptide precursor undergoes alkylation with this compound to furnish the natural product. researchgate.net This late-stage introduction of the allenic moiety underscores the reliability and specificity of the reaction, proving to be a critical step in the successful completion of the synthesis. The reaction proceeds under conditions that are mild enough to avoid decomposition of the sensitive cyclic peptide core, showcasing the practical utility of this compound as a reagent for installing the unique allene (B1206475) functionality found in this class of natural products.

Preparation of Functionalized Acetylenic Derivatives through Rearrangements

While direct rearrangements of this compound to functionalized acetylenic derivatives are not extensively documented in readily available literature, the chemistry of haloallenes suggests the potential for such transformations. Allenes can, under certain conditions, isomerize to alkynes. The presence of the bromine atom in this compound could influence or direct such rearrangements, potentially leading to the formation of functionalized acetylenic compounds. These transformations are often mediated by bases or transition metal catalysts. For instance, treatment of a bromoallene with a strong base could, in principle, lead to dehydrobromination and rearrangement to form an enyne or, through a more complex pathway, a substituted alkyne. Further research in this area could unveil novel synthetic routes to valuable acetylenic building blocks.

Synthesis of Spirocyclic Scaffolds (if applicable through derivatives)

The synthesis of spirocyclic compounds, which feature two rings sharing a single carbon atom, represents a significant challenge in organic chemistry. Allenes, including derivatives of this compound, can serve as valuable precursors for the construction of these intricate three-dimensional structures. Various synthetic strategies have been developed that utilize the unique reactivity of allenes to forge spirocyclic frameworks.

One common approach involves intramolecular cycloaddition reactions where the allene participates as one of the components. For example, an allene tethered to a diene can undergo an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form a spirocyclic system. Similarly, [2+2] cycloadditions of allenes with alkenes can also lead to the formation of spirocycles. While specific examples detailing the use of this compound derivatives in these transformations are not prevalent in the searched literature, the general reactivity patterns of allenes strongly suggest their applicability in this context. The bromine atom could be used to introduce the necessary tethers or to further functionalize the resulting spirocyclic products.

Development of Polycyclic and Heterocyclic Systems

This compound and its derivatives are promising substrates for the construction of polycyclic and heterocyclic systems due to the high reactivity of the allene moiety and the presence of the versatile bromine handle. Allenes can participate in a variety of cycloaddition reactions, serving as two-, three-, or four-carbon components, to build diverse ring systems.

For instance, in [4+2] cycloadditions, the allene can act as the dienophile, reacting with a diene to form a six-membered ring. The resulting adduct would contain a vinyl bromide moiety, which is a versatile functional group for further synthetic manipulations, including cross-coupling reactions to build more complex polycyclic structures.

In the realm of heterocyclic synthesis, the electrophilic nature of the central carbon of the allene system, enhanced by the electron-withdrawing effect of the bromine, makes it susceptible to attack by nucleophiles. This reactivity can be exploited in intramolecular reactions where a tethered nucleophile attacks the allene to form a heterocyclic ring. Furthermore, the bromine atom can be displaced by heteroatom nucleophiles in intermolecular reactions, leading to the formation of functionalized acyclic intermediates that can then be cyclized to afford a variety of heterocyclic scaffolds. The unique combination of the allene and bromide functionalities in this compound thus offers a powerful tool for the development of novel routes to complex polycyclic and heterocyclic molecules.

Advanced Spectroscopic Investigations in 4 Bromobuta 1,2 Diene Research

Nuclear Overhauser Effect (NOE) Spectroscopy for Product Structure Elucidation

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that involves the transfer of nuclear spin polarization from one nucleus to another through space. intermediateorgchemistry.co.ukyoutube.com This effect is observed between nuclei that are in close spatial proximity, typically within 5 Å, irrespective of whether they are connected through chemical bonds. intermediateorgchemistry.co.uk Consequently, NOE-based experiments, such as 1D NOE difference spectroscopy and 2D NOESY, are powerful tools for elucidating the three-dimensional structure and stereochemistry of organic molecules. intermediateorgchemistry.co.ukethernet.edu.etethz.ch

In the context of reactions involving 4-bromobuta-1,2-diene, NOE spectroscopy would be crucial for determining the regiochemistry and stereochemistry of the products. For instance, in an addition reaction to the allene (B1206475), different isomers can be formed. NOE experiments can help distinguish between these isomers by observing correlations between specific protons.

Consider a hypothetical nucleophilic addition to this compound that could result in different geometric isomers. By irradiating a specific proton and observing which other protons show an enhancement in their signal, the relative spatial arrangement of the substituents can be determined.

Table 1: Hypothetical NOE Correlations for a Substituted Butene Product

Irradiated ProtonObserved NOE Enhancement on ProtonImplied Proximity
HaHbHa and Hb are on the same side of the double bond (Z-isomer).
HaHcHa and Hc are on opposite sides of the double bond (E-isomer).

This through-space correlation is invaluable for confirming the structure of reaction products where scalar (through-bond) coupling information is ambiguous or insufficient. wpmucdn.com

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for monitoring the progress of chemical reactions by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of reactants, intermediates, products, and byproducts.

In studies involving this compound, a reactive intermediate, HRMS can be coupled with a suitable ionization source to track the consumption of the starting material and the formation of products in real-time. The high mass accuracy of HRMS allows for the confident identification of species in a complex reaction mixture, distinguishing between compounds with the same nominal mass but different elemental formulas.

For example, in a reaction where this compound is transformed, HRMS can be used to:

Confirm the presence of transient intermediates: By identifying ions corresponding to the exact mass of proposed intermediates.

Identify unexpected byproducts: The elemental composition of unknown peaks can be determined, providing clues to side reactions.

Quantify reaction conversion: By comparing the ion intensities of the reactant and product over time.

Table 2: Illustrative HRMS Data for Monitoring a Reaction of this compound

CompoundChemical FormulaCalculated Exact Mass (m/z)Observed m/z
This compoundC4H5Br131.9602131.9605
Hypothetical ProductC8H10OBr217.9918217.9921
Hypothetical IntermediateC4H6BrO148.9656148.9659

The ability to obtain such precise mass data is critical for understanding the complete reaction profile and optimizing reaction conditions.

Advanced Vibrational Spectroscopy (e.g., Raman, Resonant IR) for Mechanistic Studies

Advanced vibrational spectroscopy techniques, such as Raman and Vibrational Circular Dichroism (VCD), offer detailed information about molecular structure, bonding, and stereochemistry, which is crucial for mechanistic investigations involving this compound.

Raman Spectroscopy provides information on the vibrational modes of a molecule. The characteristic asymmetric and symmetric stretching vibrations of the C=C=C allenic moiety typically appear in the 1950-2000 cm-1 region of the Raman spectrum. researchgate.net Changes in the position and intensity of this band during a reaction can provide insights into the transformation of the allene functional group. Resonance Raman spectroscopy , where the excitation wavelength is chosen to coincide with an electronic transition, can selectively enhance the vibrational modes associated with a specific part of the molecule (the chromophore), providing enhanced sensitivity and selectivity for studying reaction intermediates. rsc.orgsemanticscholar.org

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.com Since this compound is chiral, VCD can be a powerful tool for determining its absolute configuration and for studying stereoselective reactions. thieme-connect.comacs.org The VCD spectrum provides a unique fingerprint of a chiral molecule's three-dimensional structure. thieme-connect.comnih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the starting material or a chiral product can be unambiguously assigned. thieme-connect.com

Table 3: Characteristic Vibrational Frequencies for Allenic Compounds

Vibrational ModeTypical Frequency Range (cm-1)Spectroscopic TechniqueInformation Provided
C=C=C Asymmetric Stretch1950 - 2000Raman, IRPresence and electronic environment of the allene group.
C=C=C Symmetric Stretch~1070RamanStructural information about the allene backbone.
VCD of C=C=C Stretch1950 - 2000VCDAbsolute configuration of the chiral allene.

These techniques are particularly valuable for studying reaction mechanisms, as they can provide direct evidence for the formation and transformation of key functional groups and stereocenters.

Dynamic NMR Spectroscopy for Conformational and Kinetic Studies

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur at rates comparable to the NMR timescale, allowing for the determination of kinetic and thermodynamic parameters of dynamic processes such as conformational changes and chemical exchange. acs.orgnih.gov

For this compound, DNMR could be employed to study the restricted rotation around the C-C single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at higher temperatures. acs.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the rotational barrier. acs.org This information provides fundamental insights into the conformational preferences and flexibility of the molecule.

Table 4: Hypothetical DNMR Data for Rotational Barrier in a this compound Derivative

ParameterDescriptionIllustrative Value
TcCoalescence Temperature250 K
kcRate constant at coalescence150 s-1
ΔG‡Gibbs Free Energy of Activation12 kcal/mol

Furthermore, DNMR techniques like saturation transfer difference (STD) NMR can be used to study the kinetics of intermolecular exchange processes, such as the binding of this compound to a catalyst or another molecule. acs.org These studies are crucial for understanding reaction mechanisms and the factors that control reactivity.

Q & A

Q. Table 1: Synthetic Optimization Parameters for this compound

ParameterOptimal ConditionEffect on Yield
Reaction Time6–8 hoursReduces byproducts
Temperature0–5°CMinimizes isomerization
SolventCCl₄ or CHCl₃Enhances selectivity
Acid CatalystConcentrated HClAccelerates bromination

Source : Adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.